2-Ethoxynaphthalene

Description

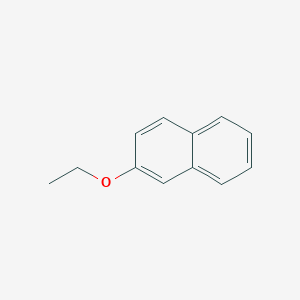

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMOJENFFHZAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049684 | |

| Record name | 2-Ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Solid, White crystalline material, aroma suggestive of orange blossom | |

| Record name | Naphthalene, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxynaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Naphthyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

282.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethoxynaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | beta-Naphthyl ethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-18-5 | |

| Record name | 2-Ethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHOXYNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-NAPHTHYL ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF3IS6G3R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxynaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

37.5 °C | |

| Record name | 2-Ethoxynaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene, also known by synonyms such as nerolin, bromelia, and ethyl 2-naphthyl ether, is an aromatic ether compound with the chemical formula C₁₂H₁₂O.[1][2] Its structure consists of a naphthalene ring substituted with an ethoxy group at the second position. This compound is a white crystalline solid with a characteristic floral scent, reminiscent of orange blossoms, which has led to its prevalent use in the fragrance and flavor industries.[1][2] Beyond its olfactory properties, this compound serves as a valuable intermediate in organic synthesis, with potential applications in the development of new materials and pharmaceuticals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, reactivity, and known biological relevance, tailored for a scientific audience.

Chemical Identity

The unambiguous identification of this compound is established by its unique CAS number.

| Identifier | Value |

| CAS Number | 93-18-5[1] |

| Molecular Formula | C₁₂H₁₂O[1] |

| IUPAC Name | This compound[1] |

| Synonyms | Nerolin, Bromelia, Nerolin II, Ethyl 2-naphthyl ether, β-Naphthyl ethyl ether[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, application, and analysis.

| Property | Value | Reference |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 35-37 °C | [2] |

| Boiling Point | 282 °C | [1][2] |

| Density | 1.064 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and oils | [1][2] |

| Refractive Index | 1.5975 (estimate) | [2] |

| Flash Point | 134 °C | [2] |

| logP | 3.747 at 25°C | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. An alternative method involves the direct esterification of β-naphthol with ethanol in the presence of a strong acid catalyst.

Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, 2-naphthol is first deprotonated with a base to form the more nucleophilic 2-naphthoxide, which then undergoes an Sₙ2 reaction with an ethyl halide.

Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol:

A detailed experimental procedure for the Williamson ether synthesis of this compound is as follows:

-

Reagents and Apparatus:

-

2-Naphthol (β-naphthol)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)

-

Methanol or Ethanol (solvent)

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

-

Procedure: a. In a 50 mL round-bottom flask, dissolve 2.0 g of 2-naphthol in 10 mL of methanol. b. While stirring, add a solution of 1.0 g of sodium hydroxide in 5 mL of methanol. c. To the resulting solution of sodium 2-naphthoxide, add 1.6 mL of ethyl iodide. d. Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour with continuous stirring. e. After the reflux period, allow the mixture to cool to room temperature. f. Pour the reaction mixture into 50 mL of cold water. g. The crude this compound will precipitate as a solid. h. Collect the solid by vacuum filtration and wash with cold water. i. Recrystallize the crude product from ethanol to obtain pure this compound.

Fischer Esterification Analogue

This method involves the direct reaction of 2-naphthol with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

Experimental Protocol:

-

Reagents and Apparatus:

-

2-Naphthol (β-naphthol)

-

Ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

-

Procedure: a. In a round-bottom flask, dissolve 10 g of 2-naphthol in 50 mL of ethanol. b. Slowly and carefully add 5 mL of concentrated sulfuric acid to the solution while cooling the flask in an ice bath. c. Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. d. After cooling, pour the reaction mixture into a beaker containing 200 mL of cold water. e. Neutralize the excess acid with a saturated solution of sodium bicarbonate. f. The crude product will separate and can be collected by filtration or extraction with a suitable organic solvent. g. Purify the product by recrystallization or distillation under reduced pressure.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the electron-donating nature of the ethoxy group and the aromaticity of the naphthalene ring system.

-

Electrophilic Aromatic Substitution: The ethoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, will predominantly occur at the 1- and 3-positions of the naphthalene ring.

-

Ether Cleavage: The ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI to yield 2-naphthol and the corresponding ethyl halide.

-

Oxidation: The naphthalene ring can be oxidized under strong oxidizing conditions, leading to the cleavage of the aromatic system.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the ethoxy group protons (a triplet and a quartet) and the aromatic protons of the naphthalene ring. |

| ¹³C NMR | Resonances for the two carbons of the ethoxy group and the ten carbons of the naphthalene ring. |

| IR Spectroscopy | Characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (172.22 g/mol ) and characteristic fragmentation patterns. |

Biological Activity and Applications in Drug Development

While this compound itself is not a known therapeutic agent, its naphthalene core is a common scaffold in medicinal chemistry. Research into the biological activities of naphthalene derivatives has revealed a wide range of pharmacological effects.

-

Antimicrobial Potential: Some studies have suggested that derivatives of this compound may possess antimicrobial properties. For instance, it has been used as a precursor in the synthesis of sodium ethoxynaphthylpenicillin. However, detailed studies on the antimicrobial spectrum and mechanism of action of this compound are lacking.

-

Enzyme Inhibition: A structurally related compound, 2-ethynylnaphthalene, has been identified as a mechanism-based inhibitor of cytochrome P450 enzymes, specifically CYP2B4. This suggests that the naphthalene core can be tailored to interact with specific biological targets.

-

Anti-inflammatory and Anticancer Activities of Naphthalene Derivatives: While not directly demonstrated for this compound, other substituted naphthalene derivatives have been investigated for their anti-inflammatory and anticancer properties.[3][4][5] These studies highlight the potential of the naphthalene scaffold in the design of novel therapeutic agents.

The current body of scientific literature on the direct biological effects of this compound is limited. This presents an opportunity for further research to explore its pharmacological profile and potential as a lead compound in drug discovery.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken when handling it in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized aromatic ether with established applications in the fragrance industry and as a synthetic intermediate. Its physicochemical properties are well-documented, and its synthesis is readily achievable through standard organic chemistry methodologies like the Williamson ether synthesis. While its direct biological activities are not extensively studied, the prevalence of the naphthalene scaffold in pharmacologically active molecules suggests that this compound and its derivatives could be interesting candidates for future drug discovery and development programs. Further research is warranted to fully elucidate its potential in medicinal chemistry and materials science.

References

- 1. This compound | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 93-18-5 [chemicalbook.com]

- 3. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Ethoxynaphthalene from 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene, also known as nerolin, is an aromatic ether with the chemical formula C₁₂H₁₂O. It presents as a white crystalline solid with a characteristic orange blossom fragrance.[1][2] This compound is a valuable intermediate in organic synthesis, finding applications in the fragrance industry, the production of dyes, and as a starting material for various pharmaceuticals.[1][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound from 2-naphthol, focusing on the widely employed Williamson ether synthesis and an alternative acid-catalyzed method. Detailed experimental protocols, comparative data, and a mechanistic workflow are presented to aid researchers in the successful synthesis and characterization of this compound.

Synthetic Methodologies

The synthesis of this compound from 2-naphthol is primarily achieved through two effective methods: the Williamson ether synthesis and an acid-catalyzed etherification.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[5][6] This Sₙ2 reaction involves the deprotonation of an alcohol, in this case, the phenolic hydroxyl group of 2-naphthol, to form a nucleophilic alkoxide or phenoxide ion. This ion then attacks an electrophilic alkyl halide, leading to the formation of the ether and a salt byproduct.[5][7][8][9]

The key steps in the Williamson ether synthesis of this compound are:

-

Deprotonation of 2-Naphthol: 2-Naphthol is treated with a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form the highly nucleophilic 2-naphthoxide ion.[7][10]

-

Nucleophilic Attack: The 2-naphthoxide ion then acts as a nucleophile, attacking an ethyl halide (e.g., iodoethane or bromoethane) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[7][9] The iodide or bromide ion serves as the leaving group.

Acid-Catalyzed Etherification

An alternative route to this compound involves the direct reaction of 2-naphthol with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[1][4][11] This method proceeds via protonation of the ethanol to form an oxonium ion, which is then attacked by the nucleophilic hydroxyl group of 2-naphthol. Subsequent dehydration leads to the formation of the ether.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative data from various cited experimental protocols for the synthesis of this compound.

| Parameter | Williamson Ether Synthesis (Iodoethane)[7][12] | Williamson Ether Synthesis (Ethyl Iodide)[13] | Acid-Catalyzed Etherification[1][11] |

| 2-Naphthol | 0.29 g | 2.0 g (0.014 mol) | 450 g |

| Base | 0.17 g KOH | 2.7 mL of 25% NaOH solution (0.017 mol) | Not Applicable |

| Ethylating Agent | 0.20 mL Iodoethane | 1.6 mL Ethyl iodide (0.02 mol) | 200 mL Ethanol |

| Catalyst | Not Applicable | Not Applicable | 50 mL conc. H₂SO₄ |

| Solvent | 2.0 mL Ethanol | 5 mL Methanol | Ethanol (reactant) |

| Reaction Time | 2 hours | 35 minutes | 4 hours |

| Reaction Temperature | Reflux | Reflux (Variac setting 65-70) | Steam bath |

| Yield | Not explicitly stated | Not explicitly stated | 96% (crude), 461 g |

| Purification | Recrystallization from alcohol and water | Not explicitly stated | Vacuum distillation |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from methodologies described for the synthesis of nerolin.[7][12][13]

Materials:

-

2-Naphthol (0.29 g)

-

Potassium hydroxide (0.17 g)

-

Iodoethane (0.20 mL)

-

Ethanol (2.0 mL)

-

Boiling chips

-

Ice-cold water

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

Procedure:

-

In a 50 mL round-bottom flask, combine 2.0 mL of ethanol, 0.29 g of 2-naphthol, and 0.17 g of potassium hydroxide.[7]

-

Gently swirl the mixture for 5 minutes to facilitate the dissolution of the solids and the acid-base reaction to form the potassium 2-naphthoxide salt.[7]

-

To this mixture, add 0.20 mL of iodoethane and a couple of boiling chips.[7]

-

Assemble a reflux apparatus and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 2 hours.[7]

-

After the reflux period, allow the reaction mixture to cool to room temperature.[7]

-

Prepare an ice bath. Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a mixture of ethanol and water.[7]

Protocol 2: Acid-Catalyzed Synthesis of this compound

This protocol is based on the etherification of 2-naphthol with ethanol and sulfuric acid.[1][11]

Materials:

-

2-Naphthol (450 g)

-

Ethanol (200 mL initially, then 40 mL portions)

-

Concentrated sulfuric acid (98%, 50 mL initially, then 20 mL portions)

-

5% Sodium hydroxide solution

-

Water

Procedure:

-

In a suitable reaction vessel, mix 450 g of 2-naphthol and 200 mL of ethanol.[11]

-

Carefully add 50 mL of concentrated sulfuric acid. An exothermic reaction will occur.[11]

-

Once the initial heat generation subsides, heat the mixture on a steam bath for 4 hours.[11]

-

Allow the mixture to cool and stand, then separate and remove the lower layer.[11]

-

To the remaining organic layer, add 40 mL of ethanol and 20 mL of concentrated sulfuric acid. Heat the mixture again on a steam bath for 3 hours.[11]

-

Repeat the previous step three times.[11]

-

Wash the resulting organic layer with water.

-

Add a 5% aqueous solution of sodium hydroxide, warm, and shake the mixture.

-

While warm, separate and remove the lower aqueous layer. Pour the upper organic layer into a sodium hydroxide solution and cool to solidify the product.[11]

-

Collect the solid by filtration, wash with water until neutral, and air-dry to obtain the crude product.[11]

-

The crude product can be purified by vacuum distillation, collecting the fraction at 138-140 °C (1.6 kPa).[1]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key logical steps in the synthesis of this compound.

Caption: Williamson Ether Synthesis Workflow for this compound.

Caption: Acid-Catalyzed Etherification Workflow.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O[3] |

| Molecular Weight | 172.23 g/mol [3] |

| Appearance | White to off-white crystals[3] |

| Melting Point | 35 - 38 °C[1][3] |

| Boiling Point | 281 - 282 °C[3] |

| Solubility | Insoluble in water, soluble in ethanol and oils[2][14] |

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation.

Safety Considerations

-

2-Naphthol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE).[7]

-

Potassium Hydroxide/Sodium Hydroxide: Corrosive and toxic. Avoid skin contact.[7]

-

Iodoethane/Ethyl Iodide: Volatile and relatively toxic. Work in a well-ventilated fume hood.[13]

-

Ethanol/Methanol: Flammable and irritants. Keep away from ignition sources.[7]

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

Conclusion

The synthesis of this compound from 2-naphthol is a well-established process with the Williamson ether synthesis being a particularly reliable and high-yielding method for laboratory-scale preparations. The acid-catalyzed etherification provides a viable alternative, especially for larger-scale industrial production. Careful selection of reagents, reaction conditions, and purification techniques are crucial for obtaining a high-purity product. This guide provides the necessary technical details to enable researchers and professionals to successfully synthesize and characterize this compound for its various applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 93-18-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 93-18-5 [smolecule.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 8. chegg.com [chegg.com]

- 9. Solved 2-naphthol this compound Scheme 1. Synthesis of | Chegg.com [chegg.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. prepchem.com [prepchem.com]

- 12. Sciencemadness Discussion Board - Synthesis of Ethyl ß-Naphtholate (Nerolin) - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. studylib.net [studylib.net]

- 14. This compound | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene, also known as nerolin, is an aromatic ether with the chemical formula C₁₂H₁₂O. It is a white crystalline solid with a characteristic floral, orange-blossom-like odor.[1][2] This compound and its derivatives are of significant interest in various fields, including the fragrance and flavor industry, organic synthesis, and materials science.[3][4] Its utility stems from its unique chemical structure, which imparts specific physical and chemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and visualizations of its key chemical transformations.

Physical Properties

The physical properties of this compound are well-documented and are crucial for its handling, application, and purification. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O | [5][6] |

| Molecular Weight | 172.22 g/mol | [1][5][6] |

| Appearance | White to off-white crystalline solid or pellets.[3][5][6] | [3][5][6] |

| Melting Point | 35 - 38 °C | [1][3][5][7] |

| Boiling Point | 282 °C at 760 mmHg | [1][5][6] |

| Density | 1.064 g/cm³ at 20 °C | [1][6][8] |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, carbon disulfide, and oils.[5][6][8] | [5][6][8] |

| Refractive Index (n_D) | 1.5932 at 47.3 °C | [8] |

| Vapor Pressure | 0.518 Pa at 25 °C | [1] |

Chemical Properties and Reactions

The chemical reactivity of this compound is primarily dictated by the electron-donating nature of the ethoxy group and the aromaticity of the naphthalene ring system. This makes it susceptible to electrophilic substitution reactions and allows for the synthesis of a variety of derivatives.

Synthesis of this compound

The most common method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 2-naphthol with an ethylating agent in the presence of a base.[2][9][10]

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)

-

Ethanol (absolute)

-

Water

-

5% Sodium hydroxide solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of 2-naphthol in absolute ethanol.

-

Add an equimolar amount of sodium hydroxide or potassium hydroxide to the solution to form the sodium or potassium 2-naphthoxide salt.

-

Attach a reflux condenser and gently heat the mixture until all the solids have dissolved.

-

To the resulting solution, add a slight molar excess of the ethylating agent (ethyl iodide or diethyl sulfate) dropwise through the condenser.

-

Reflux the reaction mixture for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a 5% sodium hydroxide solution to remove any unreacted 2-naphthol, followed by washing with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from ethanol or by vacuum distillation.

Synthesis Workflow:

Caption: Williamson Ether Synthesis of this compound.

Key Chemical Reactions

This compound undergoes several characteristic reactions of aromatic ethers.

-

Electrophilic Substitution: The ethoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, will primarily occur at the 1- and 6-positions of the naphthalene ring. For example, bromination of this compound can yield 1-bromo-2-ethoxynaphthalene.[11]

-

Hydrolysis: Under acidic or basic conditions, the ether linkage can be cleaved to yield 2-naphthol and ethanol.[6]

-

Formylation and Acylation: The compound can react with acylating or formylating agents under specific conditions to produce acylated or formylated products.[6]

Reaction Pathways:

Caption: Key Reactions of this compound.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet) and the aromatic protons of the naphthalene ring. | [12][13] |

| ¹³C NMR | Resonances for the two carbons of the ethoxy group and the ten carbons of the naphthalene ring. | [5] |

| Infrared (IR) | Characteristic peaks for C-O stretching of the ether, aromatic C-H stretching, and C=C stretching of the aromatic ring. | [5] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 172, corresponding to the molecular weight of the compound.[5] | [5] |

Experimental Protocol: General Procedure for Obtaining Spectroscopic Data

1. Infrared (IR) Spectroscopy (Solid Sample):

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a salt plate (NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the IR spectrometer.

-

Acquire the spectrum according to the instrument's operating procedure.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is completely dissolved and free of any solid particles.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra following the instrument's standard operating procedures.

-

3. Mass Spectrometry (MS):

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

Obtain the mass spectrum according to the instrument's parameters.

-

Workflow for Spectroscopic Analysis:

Caption: General Workflow for Spectroscopic Analysis.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It may cause skin and eye irritation.[14][15] It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.[4] Store in a cool, dry place away from oxidizing agents.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and graphical representations of its synthesis and reactions offer a valuable resource for researchers, scientists, and professionals in drug development and other related fields. A thorough understanding of these fundamental characteristics is essential for the effective and safe utilization of this versatile aromatic compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. scribd.com [scribd.com]

- 3. westlab.com [westlab.com]

- 4. sc.edu [sc.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solved 2-naphthol this compound Scheme 1. Synthesis of | Chegg.com [chegg.com]

- 11. webassign.net [webassign.net]

- 12. amherst.edu [amherst.edu]

- 13. rsc.org [rsc.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Solubility of 2-Ethoxynaphthalene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethoxynaphthalene in various organic solvents. Due to a lack of readily available quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol to enable researchers to determine the solubility of this compound in their specific solvent systems of interest.

Introduction to this compound

This compound, also known as nerolin bromelia, is an aromatic ether characterized by a naphthalene ring substituted with an ethoxy group. It is a white crystalline solid at room temperature and is recognized for its characteristic floral, orange-blossom-like odor. Its aromatic nature and relatively nonpolar structure govern its solubility profile, making it generally soluble in organic solvents and insoluble in water.[1][2][3] Understanding its solubility is crucial for a variety of applications, including its use as a fragrance ingredient, a synthetic intermediate in the chemical and pharmaceutical industries, and in material science research.[4]

Solubility Data

While qualitative solubility information for this compound is available, precise quantitative data (e.g., in g/100 mL or mol/L at specified temperatures) is not widely reported in scientific literature. The following table summarizes the known qualitative solubility of this compound in common organic solvents. One source indicates it is "soluble in 7 volumes of 95% ethanol," which provides a semi-quantitative measure.[5][6]

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Ethanol | Alcohol | Soluble[1][2][7] | Data not available |

| Diethyl Ether | Ether | Soluble[3] | Data not available |

| Chloroform | Halogenated Hydrocarbon | Data not available | Data not available |

| Toluene | Aromatic Hydrocarbon | Data not available | Data not available |

| Carbon Disulfide | Inorganic Solvent | Soluble | Data not available |

| Petroleum Ether | Hydrocarbon Mixture | Soluble | Data not available |

| Water | Inorganic Solvent | Insoluble[1][8] | Data not available |

Note: The absence of quantitative data in this table reflects the current state of publicly available information. The experimental protocol provided in the subsequent section is designed to empower researchers to generate this data.

Experimental Protocols for Solubility Determination

The isothermal shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a solid compound in a solvent.[9][10][11] This protocol outlines the necessary steps to accurately measure the solubility of this compound.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of this compound in the chosen solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or oven)

-

UV/Vis spectrophotometer (for spectroscopic analysis)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials/flasks tightly to prevent solvent evaporation.

-

Place the samples in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, although the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the samples to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Dissolved Solute:

-

The concentration of this compound in the filtered saturated solution can be determined using one of the following analytical methods:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a well-ventilated oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried this compound residue.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the dish.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Determination of λmax: Scan one of the standard solutions across the UV spectrum to determine the wavelength of maximum absorbance (λmax). Naphthalene and its derivatives typically absorb in the UV region.[12]

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While the existing literature confirms the solubility of this compound in a range of common organic solvents, it lacks specific quantitative data. This guide provides researchers, scientists, and drug development professionals with a robust and detailed experimental protocol based on the isothermal shake-flask method to determine this crucial physicochemical property. By following the outlined procedures for either gravimetric or UV/Vis spectrophotometric analysis, users can generate reliable and accurate solubility data for this compound in their specific solvents of interest, thereby facilitating its effective use in various research and development applications.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 93-18-5: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 93-18-5 [chemicalbook.com]

- 6. sfdchem.com [sfdchem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Historical Context of Nerolin II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nerolin II (2-ethoxynaphthalene), a significant compound in the fragrance industry. The document details established synthetic methodologies, including the Williamson ether synthesis and the Gattermann reaction, presenting quantitative data, experimental protocols, and reaction pathways. The historical context of Nerolin II within the broader development of synthetic fragrances is also discussed.

Historical Context

Nerolin II, also known as this compound or β-naphthyl ethyl ether, emerged as a prominent synthetic fragrance in the late 19th or early 20th century, a period marked by significant advancements in organic chemistry that revolutionized the perfume industry.[1][2] Prior to this era, fragrances were exclusively derived from natural sources, often making them costly and inconsistent.[2] The synthesis of compounds like coumarin in 1868 heralded a new age of synthetic aroma chemicals, allowing for the creation of novel scents and the affordable reproduction of natural ones.[1]

Physical and Chemical Properties

Nerolin II is a white crystalline solid at room temperature, possessing a distinct floral, orange blossom-like scent.[4][9] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O | [6] |

| Molecular Weight | 172.22 g/mol | [6] |

| Melting Point | 35-38 °C | [4][6][9] |

| Boiling Point | 282 °C | [4] |

| Density | 1.0640 g/mL at 25 °C | [10] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents. | [4][9] |

| CAS Number | 93-18-5 | [6] |

Synthesis of Nerolin II

Two primary methods for the synthesis of Nerolin II are well-documented: the Williamson ether synthesis and the Gattermann reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and reliable method for preparing ethers. In the case of Nerolin II, this reaction involves the deprotonation of 2-naphthol to form the more nucleophilic 2-naphthoxide ion, which then undergoes an SN2 reaction with an ethyl halide.[5][11]

Reaction Pathway:

References

- 1. Solved Chem 203 Lab Hand In Sheet The Williamson Ether | Chegg.com [chegg.com]

- 2. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nerolin II | chemical compound | Britannica [britannica.com]

- 4. This compound | 93-18-5 [chemicalbook.com]

- 5. Nerolin Or 2-Naphthalene Lab Report - 226 Words | Bartleby [bartleby.com]

- 6. This compound [drugfuture.com]

- 7. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 8. perfumersworld.com [perfumersworld.com]

- 9. sfdchem.com [sfdchem.com]

- 10. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 11. Solved 2-naphthol this compound Scheme 1. Synthesis of | Chegg.com [chegg.com]

Spectroscopic Profile of 2-Ethoxynaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxynaphthalene (CAS No. 93-18-5), a key aromatic ether used in various scientific and industrial applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented was obtained in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Naphthyl Protons | 7.13 - 7.75 | Multiplet | - |

| -O-CH₂ -CH₃ | 4.10 | Quartet | 7.0 |

| -O-CH₂-CH₃ | 1.44 | Triplet | 7.0 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The spectrum was recorded in deuterated chloroform (CDCl₃).

| Carbon Assignment | Chemical Shift (δ) ppm |

| Naphthyl C-O | 156.9 |

| Naphthyl Quaternary C | 134.7 |

| Naphthyl CH | 129.3 |

| Naphthyl CH | 128.9 |

| Naphthyl CH | 127.6 |

| Naphthyl CH | 126.7 |

| Naphthyl CH | 126.2 |

| Naphthyl CH | 123.4 |

| Naphthyl CH | 119.0 |

| Naphthyl CH | 106.6 |

| -O-CH₂ -CH₃ | 63.3 |

| -O-CH₂-CH₃ | 14.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for its aromatic and ether functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050 - 3080 | C-H Stretch | Aromatic |

| 2850 - 2980 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

| 1250, 1050 | C-O Stretch | Aryl Ether |

| 800 - 900 | C-H Bend (out-of-plane) | Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Expected λmax Range (nm) | Electronic Transition | Chromophore |

| ~220 - 330 | π → π* | Naphthalene Ring |

Note: The exact λmax values and molar absorptivity can be influenced by the solvent used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the anvil is lowered to ensure good contact.

-

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol or cyclohexane) in a volumetric flask. Serial dilutions are then performed to obtain a solution with an absorbance in the optimal range (typically 0.1 - 1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

A cuvette containing the pure solvent is used as a blank to zero the instrument.

-

The cuvette is then filled with the sample solution.

-

The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm.

-

-

Data Processing: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

Visualization of Spectroscopic Workflow and Data Inter-relation

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques in elucidating the structure of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic data and structural information.

An In-Depth Technical Guide to the Photophysical Properties of 2-Ethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene is an aromatic ether that serves as a valuable tool in various scientific disciplines, including materials science and photochemistry.[1][2] Its naphthalene core imparts intrinsic fluorescence, making it a subject of interest for fundamental photophysical studies and a potential candidate as a fluorescent probe.[1][2] Understanding the photophysical properties of this compound is crucial for its effective application in research and development, particularly in the design of fluorescent molecules for biological imaging and sensing. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their measurement, and a summary of its key spectral and dynamic properties.

Core Photophysical Properties

The photophysical behavior of this compound is characterized by its absorption and emission of light, governed by the electronic transitions within its aromatic system. Key parameters that define its photophysical profile include the molar absorption coefficient, absorption and emission maxima (λ_abs and λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f). These properties are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism.

Data Summary

The following tables summarize the key photophysical data for this compound in various solvents. This information has been compiled from established literature, primarily from the "Handbook of Fluorescence Spectra of Aromatic Molecules" by Isadore B. Berlman.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) (nm) | Molar Absorptivity (ε_max) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Cyclohexane | 2.02 | 1.4266 | 326 | 1.8 x 10³ | 340 | 0.22 | 4.5 |

| Benzene | 2.28 | 1.5011 | 327 | 1.9 x 10³ | 342 | 0.19 | 3.8 |

| Ethanol | 24.55 | 1.3614 | 326 | 1.7 x 10³ | 341 | 0.20 | 4.1 |

Table 1: Photophysical Properties of this compound in Various Solvents.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires precise experimental methodologies. Below are detailed protocols for the key measurements.

Measurement of Absorption Spectra

The absorption spectrum of this compound is measured using a UV-Visible spectrophotometer.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 x 10⁻³ M). From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.

-

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. The solvent used to prepare the sample should be used as the reference in the reference cuvette.

-

Data Acquisition: Scan a wavelength range that covers the expected absorption of the naphthalene chromophore (e.g., 250-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectra

Fluorescence emission spectra are recorded using a spectrofluorometer.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup: Set the excitation wavelength to a value within the absorption band of the compound (e.g., 326 nm).

-

Data Acquisition: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 330-500 nm) to capture the entire fluorescence emission profile.

-

Data Analysis: The wavelength of maximum fluorescence intensity (λ_em) is identified from the corrected emission spectrum.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) is typically determined using a relative method, comparing the fluorescence of the sample to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with this compound. For excitation in the UV region, a common standard is quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54).

-

Absorbance Matching: Prepare solutions of both the sample and the standard in the same solvent (if possible) with matched absorbances at the excitation wavelength. A series of solutions with absorbances ranging from 0.02 to 0.1 should be prepared.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ_f) is measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is low to prevent artifacts.

-

Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_f). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ_f)

where I₀ is the intensity at time t=0.

Visualization of Experimental Workflow

The general workflow for the photophysical characterization of this compound can be visualized as a logical progression of experiments.

Caption: Experimental workflow for the photophysical characterization of this compound.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its utility as a fluorescent probe allows it to report on molecular environments. The logical relationship for its application as a probe is based on the modulation of its photophysical properties by the local environment.

Caption: Logical relationship of this compound as an environmental fluorescent probe.

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of this compound. The summarized data and detailed experimental protocols offer a valuable resource for researchers and scientists working with this compound. The sensitivity of its fluorescence to the solvent environment highlights its potential as a molecular probe. Further research into the photophysics of this compound and its derivatives will undoubtedly expand their applications in various fields, including drug development and advanced materials.

References

2-Ethoxynaphthalene: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene, a derivative of naphthalene, is a fluorescent molecule that has garnered interest in various scientific disciplines due to its unique photophysical properties. Its aromatic naphthalene core coupled with an ethoxy group gives rise to intrinsic fluorescence that is sensitive to the local environment. This technical guide provides an in-depth overview of this compound as a fluorescent molecule, detailing its photophysical characteristics, experimental protocols for its use, and its synthesis. This document is intended to serve as a valuable resource for researchers in chemistry, biology, and materials science, as well as for professionals in the field of drug development exploring novel fluorescent probes.

Core Photophysical Properties

The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties can be influenced by the solvent environment, a phenomenon known as solvatochromism. While comprehensive data across a wide range of solvents is not extensively compiled in single sources, this guide consolidates available information and provides a framework for its characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂O | [1][2] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 37-38 °C | [2] |

| Boiling Point | 282 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [1][2] |

Table 2: Summary of Photophysical Properties of this compound (Representative Data)

| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane | ~280-330 | ~340-360 | Not Reported | Not Reported |

| Ethanol | ~280-330 | ~350-380 | Not Reported | Not Reported |

| Acetonitrile | Not Reported | Not Reported | Not Reported | Not Reported |

| Dioxane | Not Reported | Not Reported | Not Reported | Not Reported |

| Water | Insoluble | Insoluble | - | - |

Note: Specific quantitative data for the photophysical properties of this compound is sparse in the reviewed literature. The provided ranges are estimations based on the general behavior of naphthalene derivatives. Researchers are encouraged to experimentally determine these values for their specific application and solvent system.

Solvatochromic Effects

The fluorescence of this compound is expected to be sensitive to the polarity of its environment. In general, naphthalene derivatives exhibit a red-shift (bathochromic shift) in their emission spectra as the solvent polarity increases. This is due to the stabilization of the more polar excited state by the polar solvent molecules. This property makes this compound a potential candidate for use as a fluorescent probe to investigate the polarity of microenvironments, such as protein binding sites or lipid membranes.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Williamson ether synthesis from 2-naphthol and an ethylating agent.

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Iodoethane or Diethyl sulfate

-

Ethanol or Methanol (as solvent)

-

2-Butanone (alternative solvent)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure (Example using NaOH and Iodoethane):

-

Dissolve 2-naphthol in ethanol in a round-bottom flask.

-

Add a stoichiometric amount of sodium hydroxide to the solution to form the sodium 2-naphthoxide salt.

-

Add iodoethane to the reaction mixture.

-

Reflux the mixture for several hours.

-

After cooling, pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the organic layer with a dilute NaOH solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) or by vacuum distillation.[2]

References

2-Ethoxynaphthalene: A Versatile Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene, a naphthalene derivative also known as nerolin, is a versatile aromatic ether with significant applications in organic synthesis, materials science, and medicinal chemistry. Its unique structural and photophysical properties make it a valuable precursor for a wide range of functional molecules. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Core Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of organic compounds, leveraging the reactivity of its aromatic core and the directing effect of the ethoxy group.[1][2][3]

Electrophilic Aromatic Substitution: Acylation and Formylation

The electron-donating nature of the ethoxy group activates the naphthalene ring towards electrophilic substitution, primarily directing incoming electrophiles to the 1- and 6-positions. Friedel-Crafts acylation and Vilsmeier-Haack formylation are two pivotal reactions for introducing carbonyl functionalities, which are precursors to more complex molecular architectures.

A notable example is the acylation with 1,3,5-triazines in polyphosphoric acid, which provides a pathway to various mono- and diacylated products.[4] The reaction of this compound with 2,4,6-trimethyl-1,3,5-triazine yields 1-acetyl-2-ethoxynaphthalene and 1,8-diacetyl-2-ethoxynaphthalene.[4] Similarly, formylation can be achieved using 1,3,5-triazine to produce this compound-1-carbaldehyde and this compound-1,8-dicarbaldehyde.[4]

Table 1: Acylation and Formylation of this compound with 1,3,5-Triazines [4]

| Acylating/Formylating Agent | Product(s) | Yield (%) |

| 2,4,6-Trimethyl-1,3,5-triazine | 1-Acetyl-2-ethoxynaphthalene | 60-80 |

| 1,8-Diacetyl-2-ethoxynaphthalene | ||

| 1,3,5-Triazine | This compound-1-carbaldehyde | 60-80 |

| This compound-1,8-dicarbaldehyde |

Experimental Protocol: Acylation of this compound with 2,4,6-Trimethyl-1,3,5-triazine [4]

Materials:

-

This compound

-

2,4,6-Trimethyl-1,3,5-triazine

-

Polyphosphoric acid (PPA)

-

Water

-

Ammonia solution

-

Ethyl acetate

Procedure:

-

A mixture of this compound and 2,4,6-trimethyl-1,3,5-triazine is heated in polyphosphoric acid.

-

The reaction mixture is maintained at a specific temperature for a set duration to ensure the completion of the acylation reaction.

-

Upon completion, the reaction mixture is poured into water.

-

The aqueous solution is then basified with an ammonia solution.

-

The product is extracted with ethyl acetate.

-

The organic layer is collected, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the acylated product(s).

-

Purification is performed using standard techniques such as column chromatography or recrystallization.

The following diagram illustrates the general workflow for the Friedel-Crafts acylation of this compound.

Synthesis of this compound via Williamson Ether Synthesis

A common and efficient method for the preparation of this compound is the Williamson ether synthesis, which involves the reaction of a deprotonated 2-naphthol with an ethyl halide.

Table 2: Representative Williamson Ether Synthesis of this compound

| Base | Ethylating Agent | Solvent | Yield (%) |

| NaOH | Ethyl iodide | Methanol | Not specified |

| K₂CO₃ | Ethyl iodide | 2-Butanone | Not specified |

| NaOH | Diethyl sulfate | Water | 96[3] |

Experimental Protocol: Williamson Ether Synthesis of this compound [3]

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Diethyl sulfate

-

Water

Procedure:

-

Dissolve 2-naphthol in an aqueous solution of sodium hydroxide to form the sodium 2-naphthoxide salt.

-

To this solution, add diethyl sulfate dropwise while maintaining the reaction temperature.

-

Stir the reaction mixture for a specified period to ensure complete etherification.

-

The product, this compound, precipitates out of the aqueous solution.

-

Collect the solid product by filtration.

-

Wash the crude product with water to remove any unreacted starting materials and salts.

-

Dry the purified this compound. Further purification can be achieved by recrystallization or distillation.

The logical steps of the Williamson ether synthesis are depicted in the following diagram.

Application as a Fluorescent Probe

The naphthalene core of this compound imparts it with inherent fluorescence properties, making it and its derivatives suitable for use as fluorescent probes in various analytical applications, including the detection of metal ions.[5][6] The fluorescence of these probes can be modulated by interactions with specific analytes, leading to a measurable change in fluorescence intensity (quenching or enhancement).

The efficiency of fluorescence quenching can be quantified using the Stern-Volmer equation:

I₀/I = 1 + Ksv[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.[7][8]

Table 3: Parameters for a Naphthalene-Based Fluorescent Probe for Al³⁺ Detection [9]

| Parameter | Value |

| Binding Ratio (Probe:Al³⁺) | 2:1 |

| Binding Constant (Kₐ) | 1.598 × 10⁵ M⁻¹ |

| Detection Limit | 8.73 × 10⁻⁸ mol/L |

Experimental Protocol: Evaluation of a Naphthalene-Based Fluorescent Probe for Metal Ion Detection [9]

Materials:

-

Naphthalene-based fluorescent probe stock solution

-

Stock solutions of various metal ions

-

Buffer solution of appropriate pH

-

Spectrofluorometer

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the fluorescent probe and varying concentrations of the target metal ion in a suitable buffer.

-

Incubate the solutions for a predetermined time at a specific temperature to allow for complex formation.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at a fixed excitation wavelength.

-

Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the sensitivity and detection limit.

-